2,5-Bis(trifluoromethyl)nitrobenzene

Descripción general

Descripción

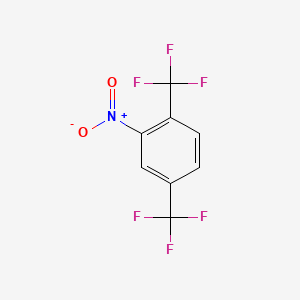

2,5-Bis(trifluoromethyl)nitrobenzene is a chemical compound with the molecular formula C8H3F6NO2 . It has an average mass of 259.105 Da and a monoisotopic mass of 259.006805 Da . It is also known by other names such as 1-Nitro-2,5-bis(trifluoromethyl)benzene and 2-Nitro-1,4-bis(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of this compound can be achieved from an industrially easily available material in high yield through a small number of steps under mild reaction conditions . The process involves nitrating 1,4-Bis(trifluoromethyl)benzene with nitric acid in a solvent comprising an acid selected between sulfuric acid having a sulfuric acid concentration of 91 to 100 wt.% and fuming sulfuric acid having a sulfur trioxide concentration higher than 0 wt.% and not higher than 20 wt.% .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two trifluoromethyl groups and one nitro group attached to it .Physical and Chemical Properties Analysis

This compound has a boiling point of 70-75 °C (15 mmHg), a density of 1.57, and a refractive index of 1.4235-1.4255 . It has a flash point of 77 °C and should be stored at 2-8°C . It is soluble in chloroform and methanol, and appears as a pale yellow to yellow liquid . It is sensitive to light .Aplicaciones Científicas De Investigación

Catalytic Applications

- Ruthenium and Iridium Complexes for Transfer Hydrogenation : Ruthenium and iridium complexes, incorporating "click"-based pyridyl-triazoles and bis-triazoles, demonstrated significant catalytic efficiency in the transfer hydrogenation of nitrobenzenes. This process can be tailored to produce various products like aniline and azobenzenes depending on the metal center and reaction conditions used (Hohloch et al., 2013).

Synthesis of Derivatives

- Creation of Fluorine-Containing Derivatives : New derivatives of nitrobenzene, such as 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, were synthesized. These compounds have enhanced activation towards nucleophilic attack due to the introduction of fluorine-containing, electron-withdrawing substituents (Sipyagin et al., 2004).

Structural Studies and Material Synthesis

- Poly(isothianaphthene) Formation : Demonstrated the formation of poly(isothianaphthene) film via anodic oxidation of disilylated isothianaphthene in nitrobenzene electrolyte. This process yielded films with an average polymerization degree of 20 (Lapkowski et al., 1997).

- Bis-Amino Silane Films : Investigation of bis-silyl functional silanes, which are more crosslinked than their tri- and tetra-functional analogs, in anti-corrosion applications. These films, when exposed to nitrobenzene, showed high condensation and crosslink density, vital for barrier properties (Pan et al., 2003).

Electrochemical Studies

- Electrochemical Reduction Studies : The electrochemical reduction of nitrobenzene and 4-nitrophenol was studied in an ionic liquid on a gold microelectrode. This research helps in understanding the reduction mechanisms and diffusion coefficients in different solvents (Silvester et al., 2006).

Development of Fluorinated Materials

- Synthesis of Fluorinated Polyimides : New polyimides were prepared using fluorinated diamines derived from nitrobenzenes. These materials, especially those with OCF3 substituents, showed promising properties for electronics applications due to their combination of low dielectric constant, moisture absorption, and high thermal stability (Feiring et al., 1993).

Photolytic Reactions and Molecular Studies

- Photochemical Synthesis : A new series of fluoromethylated products was synthesized via solvent-controlled photolysis, demonstrating the importance of fluoroalkyl substitution in synthetic methodology and its biological implications (Belligund et al., 2019).

Extraction and Separation Processes

- Extraction of Strontium : Investigated the extraction of strontium by a nitrobenzene solution of bis-1,2-dicarbollylcobaltate in the presence of 15-crown-5, providing insights into the extraction and stability constants of the extracted species in nitrobenzene (Valentová et al., 1997).

- Ion-Pair Extraction for Lanthanides : The use of quadridentate divalent phenolic Schiff bases for the selective extraction of trivalent lanthanides into nitrobenzene was explored. This process showed notable selectivity and could potentially be applied to the separation of lanthanides (Hirayama et al., 1997).

Chemical Reactions and Synthesis

- Paired Electrochemical Conversion : A paired electrochemical method was developed for synthesizing new sulfonamides, diarylsulfones, and bis(arylsulfonyl)aminophenols from nitrobenzene derivatives and arylsulfinic acids. This method offers an environmentally friendly alternative for such syntheses (Mokhtari et al., 2018).

Optical and Electrical Properties

- Optical Properties of Alkoxyphenyleneethynylenes : Study of bis(alkoxy)phenyl ethynyl derivatives revealed their thermal stability and optical properties, including emission in the green and blue regions of the electromagnetic spectrum. These properties are crucial for understanding the potential applications of these materials in optoelectronics (Amin et al., 2017).

Safety and Hazards

2,5-Bis(trifluoromethyl)nitrobenzene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

2-nitro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVUOHHNCMTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370100 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-88-7 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

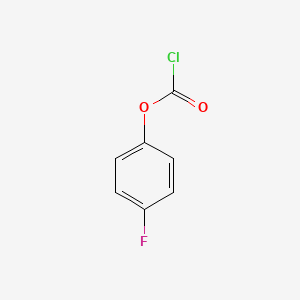

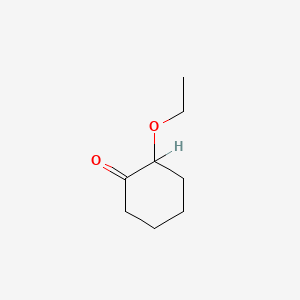

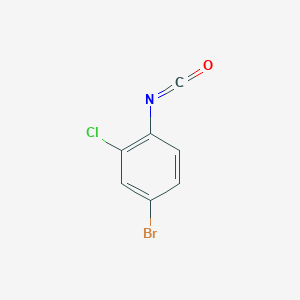

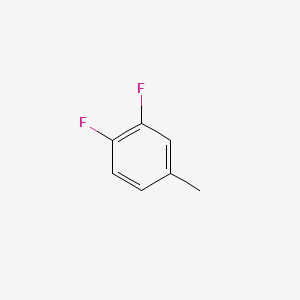

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?

A1: The research papers outline a novel method for synthesizing this compound, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.

Q2: What are the key reaction parameters influencing the synthesis of this compound?

A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)